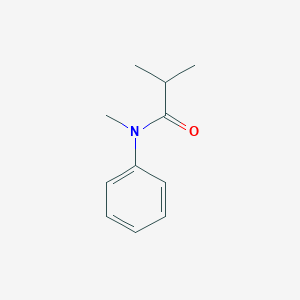

N,2-dimethyl-N-phenylpropanamide

Description

Contextualization within Advanced Amide Chemistry

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and being a key functional group in a vast array of pharmaceuticals and industrial polymers. N-aryl amides, the class to which N,2-dimethyl-N-phenylpropanamide belongs, are particularly significant due to their presence in numerous biologically active molecules. mdpi.com The synthesis of N-aryl amides is a field of active research, with modern methods focusing on efficiency, sustainability, and the avoidance of side reactions like epimerization in chiral compounds. nih.govnih.gov

The specific substitution pattern of this compound, with methylation at both the nitrogen and the alpha-carbon, creates a distinct chemical entity. This structure can influence the compound's conformational flexibility, steric hindrance, and electronic properties, which in turn would affect its reactivity and potential biological interactions. The study of such substituted amides allows chemists to probe the structure-activity relationships that govern the efficacy and specificity of molecules designed for therapeutic or material applications.

Historical Perspective on Propanamide Scaffold Investigations

The propanamide scaffold is a common structural motif in a wide range of chemically and biologically important molecules. Historically, research into propanamide derivatives has led to the development of numerous compounds with diverse applications. For example, various substituted propanamides have been investigated for their analgesic properties. acs.org The exploration of different substitution patterns on the propanamide backbone has been a fruitful strategy in the quest for new therapeutic agents. These investigations have built a foundational understanding of how modifications to the core structure can tune the pharmacological profile of a compound. While there is a lack of specific historical research focused on this compound itself, the broader history of the propanamide scaffold underscores the potential for this compound to be of interest in similar research endeavors.

Research Trajectories and Future Directions for this compound

Given the limited specific research on this compound, its future research trajectories can be projected based on trends in the broader field of N-aryl amides. One potential avenue of investigation is its use as a synthetic intermediate or building block in the creation of more complex molecules. The specific steric and electronic properties conferred by its substitution pattern could be leveraged to achieve desired outcomes in multi-step syntheses.

Furthermore, the structural similarities of the N-aryl propanamide motif to known bioactive compounds suggest that this compound could be a candidate for biological screening. Future research could involve the evaluation of its pharmacological activity in various assays to identify any potential therapeutic applications. The development of novel, efficient synthetic routes to N-aryl amides may also facilitate easier access to compounds like this compound, thereby encouraging more in-depth studies of their properties and potential uses. mdpi.comacs.org As synthetic methodologies continue to advance, the exploration of the chemical space occupied by such specifically substituted amides is likely to expand.

Data on this compound and Related Compounds

To provide a clear reference for the subject of this article, the key identification and physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 55577-65-6 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

Table 2: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 55577-65-6 |

| 2,2-dimethyl-N-phenylpropanamide | 6625-74-7 |

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethyl-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)11(13)12(3)10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNHTWKPJHCUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation Studies

Advanced Spectroscopic Analysis

Modern spectroscopic methods are indispensable for the unambiguous identification and detailed structural elucidation of organic compounds like N,2-dimethyl-N-phenylpropanamide.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The Fourier-transform infrared (FT-IR) spectrum is particularly useful for identifying key functional groups. amazonaws.com

Key vibrational frequencies for this compound would be expected in the following regions:

C=O (Amide I band): A strong absorption band is anticipated in the region of 1630-1680 cm⁻¹, characteristic of the carbonyl stretch in a tertiary amide.

C-N Stretch (Amide III band): This vibration, coupled with other modes, typically appears in the 1250-1350 cm⁻¹ range.

Aromatic C=C Bending: Multiple bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the phenyl group.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

While specific experimental data for this compound is not detailed in the provided search results, the general principles of IR spectroscopy allow for the confident prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H and ¹³C. NMR spectra are typically recorded on high-field instruments, for example, a 400 MHz spectrometer. amazonaws.comrsc.org Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). amazonaws.comrsc.org

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the following proton signals are expected:

Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.5 ppm is characteristic of the protons on the phenyl ring. amazonaws.com

N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group.

Methine Proton (CH): A multiplet (likely a septet) for the single proton at the chiral center, coupled to the adjacent methyl groups.

Gem-Dimethyl Protons: A doublet for the six equivalent protons of the two methyl groups attached to the same carbon, split by the neighboring methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2-7.5 | Multiplet | 5H |

| N-CH₃ | ~3.3 | Singlet | 3H |

| CH | Variable | Septet | 1H |

| C(CH₃)₂ | ~1.1 | Doublet | 6H |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule, providing a map of the carbon framework. The chemical shifts in ¹³C NMR spectra are often determined relative to the solvent signal, such as CDCl₃ at δ = 77.0 ppm. amazonaws.com

For this compound, the following signals are anticipated:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-180 ppm.

Aromatic Carbons: Several signals in the δ 120-145 ppm range, corresponding to the carbons of the phenyl ring.

N-Methyl Carbon: A signal for the carbon of the N-methyl group.

Methine Carbon (CH): A signal for the tertiary carbon atom.

Gem-Dimethyl Carbons: A single signal for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O | 170-180 |

| Aromatic C-ipso | 140-145 |

| Aromatic C-ortho, C-meta, C-para | 120-130 |

| N-CH₃ | 35-45 |

| CH | 30-40 |

| C(CH₃)₂ | 15-25 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the methine proton (CH) and the gem-dimethyl protons (C(CH₃)₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal, for example, the N-methyl protons to the N-methyl carbon.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict theoretical NMR chemical shifts. This quantum chemical calculation provides a theoretical spectrum that can be compared with experimental data to validate the structural assignment. By optimizing the molecular geometry and then calculating the magnetic shielding tensors, the GIAO method can produce highly accurate predictions of both ¹H and ¹³C chemical shifts. Any significant discrepancies between the calculated and experimental spectra can indicate an incorrect structural assignment or suggest conformational effects in solution that were not accounted for in the calculation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption of UV light primarily involves the promotion of electrons in the phenyl ring and the amide functional group. The key electronic transitions are the π → π* and n → π* transitions. libretexts.orgdavuniversity.org

The phenyl group and the carbonyl group (C=O) of the amide are the principal chromophores. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the C=O double bond. uzh.ch The non-bonding (n) electrons located on the nitrogen and oxygen atoms of the amide group can be excited to an antibonding π* orbital, resulting in a lower energy, and thus longer wavelength, n → π* transition. libretexts.orguzh.ch

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl Ring, Carbonyl Group | < 200 | High |

Stereochemical Characterization Methods

The three-dimensional arrangement of atoms in this compound is defined by its stereochemistry. The presence of a chiral center at the C2 position means the compound can exist as a pair of enantiomers.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. springernature.com This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. For chiral molecules, the anomalous dispersion effect can be used to distinguish between the two possible enantiomers (the Bijvoet method). researchgate.net

To determine the absolute configuration of this compound, a single, high-quality crystal of one of its enantiomers would be required. The analysis of the diffraction pattern would provide the precise spatial coordinates of each atom, revealing the molecule's conformation and the absolute stereochemistry at the chiral center. While X-ray crystallography is the gold standard, obtaining suitable crystals can be a challenge. researchgate.net The presence of a "heavy atom" (heavier than oxygen) in the structure can enhance the anomalous scattering effect, making the determination of the absolute configuration more reliable. researchgate.net In the absence of a heavy atom, as is the case here, using specific X-ray wavelengths (e.g., from a copper source) can improve the chances of a successful determination. researchgate.net

Although a specific crystal structure for this compound was not found in the searched literature, this method remains the most powerful tool for unambiguously establishing its absolute configuration. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating and quantifying the enantiomers of chiral compounds. ijrpr.comamericanpharmaceuticalreview.com The enantiomeric purity of this compound can be effectively determined using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. ijrpr.com

The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. asianpubs.org The differential stability of these complexes results in different retention times for the (R)- and (S)-enantiomers, allowing for their baseline separation and quantification.

For amide compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. ijrpr.comasianpubs.org Columns like amylose tris(3,5-dimethylphenylcarbamate) have demonstrated high enantioselectivity for a wide range of chiral molecules. ijrpr.comasianpubs.org The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol, 2-propanol), is crucial for optimizing the separation. asianpubs.orgmdpi.com The composition of the mobile phase and the column temperature can significantly influence the retention factors and the enantiomeric resolution. mdpi.com

A typical HPLC method for assessing the enantiomeric purity of this compound would involve the parameters detailed in the following table.

Table 1: Illustrative HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Value / Description |

| Column | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) or similar |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers with a resolution factor (Rs) > 2 |

Conformational Analysis of Amide Moieties

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a computational method used to explore the conformational landscape of a molecule. libretexts.org A PES describes the potential energy of a system as a function of its atomic coordinates. libretexts.org For this compound, a 2D-PES map can be generated by systematically rotating two key dihedral angles (e.g., the angle of the phenyl group relative to the amide plane and the rotation around the amide C-N bond) and calculating the potential energy at each point. researchgate.net

The resulting map visualizes high-energy barriers and low-energy stable conformations. libretexts.org Red regions on the map indicate high potential energy (unstable conformations), while violet or blue regions represent energy minima (stable conformers). libretexts.org This analysis reveals the most likely shapes the molecule will adopt. For amides, the rotation around the C-N bond is known to have a significant energy barrier due to its partial double-bond character. PES mapping can precisely quantify this barrier and identify the preferred cis or trans arrangement of the amide plane. It also helps understand the steric hindrance between the phenyl ring and the propanamide backbone, defining the energetically favored rotational isomers. researchgate.net

Statistical Analysis of Amide Conformations via Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is a comprehensive repository of small-molecule crystal structures determined through X-ray and neutron diffraction. researchgate.net It serves as an invaluable resource for empirical conformational analysis. rsc.org By searching the CSD for structures containing the N-phenylpropanamide moiety or closely related analogues, it is possible to perform a statistical analysis of preferred conformations in the solid state.

Such studies on similar amide structures reveal several key conformational trends:

The amide bond (O=C-N) is predominantly found to be planar.

For secondary amides, the Z-form (or trans conformation) is overwhelmingly favored. mdpi.com

The phenyl ring typically adopts a twisted conformation relative to the amide plane to minimize steric clashes.

A statistical analysis of related compounds in the CSD, such as 3,3,3-trifluoro-2-methoxy-2-phenylpropanamide (MTPA) amides, showed that the average dihedral angle between the amide carbonyl group and an adjacent group is consistently narrow, indicating a highly preferred orientation. mdpi.com For instance, in a study of MTPA amides, the majority of structures (ca. 83%) exhibited a dihedral angle (θ¹) between the carbonyl and trifluoromethyl groups ranging from –30° to 0°. mdpi.com A similar analysis for this compound would provide data-driven insights into its most probable solid-state conformation.

Table 2: Key Conformational Parameters from CSD Analysis of Related Amides

| Parameter | Typical Observation in CSD | Reference |

| Amide Bond (O=C-N) Torsion | Close to 180° (planar, trans conformation) | mdpi.com |

| Phenyl Group to Amide Plane Dihedral Angle | Twisted conformation (e.g., ~45°) to avoid steric strain | |

| Carbonyl Group Orientation | Often synperiplanar to adjacent bulky substituents | mdpi.com |

Reaction Mechanisms and Chemical Transformations

Fundamental Amide Reactivity and Reaction Kinetics

Amides are generally among the most stable carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. This resonance stabilization reduces the electrophilicity of the carbonyl carbon and imparts a partial double bond character to the C-N bond.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. However, for amides, the carbonyl carbon is a relatively poor electrophile due to resonance stabilization. pressbooks.pub Consequently, direct nucleophilic substitution at the carbonyl of N,2-dimethyl-N-phenylpropanamide is challenging and requires harsh reaction conditions or activation. The reaction would involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the dimethylphenylamine group. pressbooks.pub

The reactivity of related halogenated propanamides demonstrates that nucleophilic substitution is more likely to occur at other positions if a suitable leaving group is present. For instance, the chlorine atom in α-chloroamides is susceptible to substitution by various nucleophiles. evitachem.comvulcanchem.com In one study, the synthesis of a tetrazole derivative proceeded via nucleophilic substitution on a 2-chloro-N-(thiazol-2-yl)acetamide derivative. evitachem.com Similarly, nucleophilic substitution reactions involving thiolate anions have been reported for related systems in alcoholic solvents. scispace.com These examples highlight that while the amide carbonyl itself is unreactive, the molecular scaffold can be designed to allow for nucleophilic substitutions at other sites.

While the amide nitrogen in a formed amide is generally not nucleophilic, the formation of the amide bond itself is a cornerstone of organic synthesis, often achieved through coupling reactions. The synthesis of this compound and its derivatives frequently involves the coupling of a carboxylic acid with an amine.

One method involves activating the carboxylic acid, such as 2-methyl-2-phenylpropanoic acid, with a chlorinating agent to form an acyl chloride, which then reacts with N,O-dimethylhydroxylamine hydrochloride to yield N-methoxy-N,2-dimethyl-2-phenylpropanamide. google.com Alternatively, direct coupling between the carboxylic acid and the amine can be mediated by coupling agents. google.com For instance, the synthesis of related amides has been achieved using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with hydroxybenzotriazole (B1436442) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). marquette.edu

Furthermore, the amide group is robust enough to withstand various other coupling reactions on the molecule. For example, 2,2-dimethyl-N-[2-(pyridyl)phenyl]propanamides have been synthesized via palladium-catalyzed Suzuki cross-coupling reactions, demonstrating that modifications can be made to the N-phenyl group without disrupting the amide linkage. researchgate.netpsu.edu

Table 1: Examples of Coupling Reactions in the Synthesis of Propanamide Derivatives

| Reactants | Coupling/Reaction Type | Product | Reference |

|---|---|---|---|

| 2-methyl-2-phenylpropanoic acid + N,O-dimethylhydroxylamine hydrochloride | Amide coupling (via acyl chloride) | N-methoxy-N,2-dimethyl-2-phenylpropanamide | google.com |

| 2-[(2,2-dimethyl-1-oxopropyl)amino]phenylboronic acid + Bromopyridine | Suzuki Cross-Coupling | 2,2-Dimethyl-N-[2-(pyridyl)phenyl]propanamide | researchgate.netpsu.edu |

| Carboxylic Acid + Ethanolamine | HATU-mediated Amide Coupling | N-(2-hydroxyethyl) amide derivative | marquette.edu |

Amide hydrolysis, the cleavage of the amide bond by water, is a slow reaction that is typically catalyzed by acidic or basic conditions. The process reverses the formation of the amide, yielding a carboxylic acid and an amine.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then expels the amide anion (a poor leaving group) to reform the carbonyl. A final acid-base reaction between the carboxylic acid and the strongly basic amide anion gives the carboxylate salt and the neutral amine.

A theoretical study on the hydrolysis of a related compound, N,N-dimethyl-N'-(2-oxo-1,2-dihydro-pyrimidinyl)formamidine (DMPFA), provides insight into the complexity of this reaction. nih.gov The study predicted two primary pathways, with the more favorable one involving the initial addition of a water molecule to the C=N double bond to form a tetrahedral intermediate, followed by proton transfer steps. nih.gov The study also highlighted the role of additional water molecules in assisting the reaction by forming a hydrogen-bond network that stabilizes the transition states. nih.gov

Table 2: Theoretical Pathways for Hydrolysis of a Related Amidine (DMPFA)

| Pathway | Description | Key Feature | Reference |

|---|---|---|---|

| Path A | Stepwise process starting with H₂O addition to the C=N bond to form a tetrahedral intermediate, followed by proton transfer. | Considered more favorable in the gas phase. | nih.gov |

| Path B | Simultaneous nucleophilic attack of H₂O and proton transfer leading to the cleavage of the C-N single bond. | Higher energy barrier compared to Path A. | nih.gov |

Redox Chemistry of this compound System

The redox chemistry involves the oxidation and reduction of the molecule, which can lead to a variety of derivatives and provide insight into its metabolic fate and reactivity.

The this compound molecule has several potential sites for oxidation, including the phenyl ring, the N-methyl group, and the isopropyl group. The N-phenylaniline moiety is particularly susceptible to oxidation.

Research on N-cyclopropylanilines, which serve as probes for single-electron transfer (SET) oxidation, provides a plausible mechanism for the oxidation of the N-phenyl group. acs.org This process is initiated by the formation of a radical cation via SET. This highly reactive intermediate can then undergo further reactions, such as reacting with molecular oxygen. acs.org In the case of N-cyclopropylanilines, this leads to ring-opening and fragmentation. For this compound, a similar SET oxidation of the aniline (B41778) nitrogen could lead to the formation of various oxidized derivatives, potentially involving hydroxylation of the phenyl ring or reactions at the N-alkyl groups. While specific studies on the oxidation of this compound are limited, the general principles of aniline and amide oxidation suggest that complex product mixtures could be formed under oxidative stress. acs.orgunipr.it

The reduction of amides is a fundamental transformation, typically accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). The standard reduction of a tertiary amide like this compound would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding the corresponding tertiary amine, N-phenyl-N,2-dimethylpropan-1-amine.

However, studies on closely related α-haloamides reveal a much more complex and mechanistically insightful reduction pathway. A detailed re-examination of the reduction of 2-chloro-N-phenylpropanamide with LiAlH₄ showed that the reaction does not simply yield a single amine. psu.eduresearchgate.net Instead, it proceeds through a cyclic intermediate, 2-methyl-N-phenylaziridine. psu.eduresearchgate.net

The proposed mechanism involves:

Initial reduction of the amide to an intermediate aluminum complex.

Intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the chlorine atom, displacing it to form the three-membered 2-methyl-N-phenylaziridine ring. psu.edu

Reductive ring-opening of the aziridine (B145994) intermediate by the hydride.

Crucially, the ring-opening of the 2-methyl-N-phenylaziridine is non-regioselective, meaning the hydride can attack either of the two ring carbons. psu.eduresearchgate.net This lack of selectivity results in the formation of two different amine products in nearly equal amounts. researchgate.net

Table 3: Products from the Reduction of 2-Chloro-N-phenylpropanamide with LiAlH₄

| Product | Structure | Origin | Reference |

|---|---|---|---|

| N-propylaniline | CH₃CH₂CH₂NHPh | Result of hydride attack at the less substituted carbon of the aziridine ring. | psu.eduresearchgate.net |

| N-isopropylaniline | (CH₃)₂CHNHPh | Result of hydride attack at the more substituted carbon of the aziridine ring (rearranged product). | psu.eduresearchgate.net |

| 2-Methyl-N-phenylaziridine | Cyclic intermediate | Can be isolated from the reaction mixture when using a limited amount of LiAlH₄. | researchgate.net |

This research underscores that the presence of a halogen at the α-position fundamentally alters the reduction pathway for this class of amides, providing a clear example of aziridine formation as a key intermediate in the chemical transformation of the N-phenylpropanamide system. psu.eduresearchgate.net

Table of Mentioned Compounds

Role of Lewis Acid Catalysis in Reduction Processes

Lewis acid catalysis plays a significant role in the reduction of amide functionalities. wikipedia.org In the context of related structures like 2-chloro-N-phenylpropanamide, the presence of a Lewis acid, such as aluminum chlorohydrides generated in situ during reduction with lithium aluminum hydride (LiAlH4), facilitates the reduction process. researchgate.net Specifically, Lewis acid catalysis has been shown to increase the relative yield of the propylamine (B44156) product. researchgate.net This is attributed to the coordination of the Lewis acid to the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydride attack. While direct studies on this compound are not extensively detailed, the principles of Lewis acid catalysis in amide reductions are well-established and applicable. wikipedia.orgmdpi.com For instance, in the reduction of tertiary amides, Lewis acids like LiCl can assist in the formation of iminium intermediates, thereby enhancing the yield of the corresponding amine. mdpi.com

Directed Metallation and Deprotonation Studies

Regioselective Deprotonation of Substituted Propanamides

The regioselectivity of deprotonation in substituted propanamides is a key aspect of their synthetic utility. The directing group and the base used are critical factors in determining the site of metallation. wikipedia.org For N-phenylpropanamide derivatives, the amide group can act as a directed metallation group (DMG), facilitating deprotonation at the ortho position of the phenyl ring. wikipedia.orguwindsor.ca However, the substitution on the propanamide chain also influences the outcome. Studies on related N-aryl amides have shown that the choice of the base is crucial. While strong alkyllithium bases like n-butyllithium can be used, they sometimes lead to addition reactions. psu.edu The use of bulky lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), can favor deprotonation over addition. uwindsor.capsu.edu

In the case of 2,2-dimethyl-N-[2-(pyridyl)phenyl]propanamides, deprotonation occurs regioselectively on the pyridine (B92270) ring, directed by the pyridine nitrogen. psu.eduresearchgate.net For instance, 2,2-dimethyl-N-[2-(2-pyridyl)phenyl]propanamide is metallated at the C6' position of the pyridine ring when quenched in situ. psu.eduresearchgate.net Conversely, under thermodynamic control, the related 3-pyridyl isomer is deprotonated at the C4' position. psu.eduresearchgate.net These examples highlight the intricate control that can be exerted over the site of deprotonation based on the substrate's structure and the reaction conditions. erpublications.com

Influence of Directed Metallation Groups (DMGs) on Reactivity

Directed Metallation Groups (DMGs) are fundamental in controlling the regioselectivity of deprotonation in aromatic systems. wikipedia.org The amide group in this compound is a potent DMG. uwindsor.ca DMGs function by coordinating to the organolithium base, which brings the base into proximity of a specific C-H bond, typically at the ortho position, lowering the activation energy for deprotonation. wikipedia.org The strength and effectiveness of a DMG can be influenced by both steric and electronic factors. rsc.orgresearchgate.net

In N-aryl amides, the pivalamido group, which is structurally similar to the N,2-dimethylpropanamide group, has been shown to be a more effective DMG for stabilizing a remote metallated site compared to a methoxy (B1213986) group. psu.edu The efficiency of a DMG can also be affected by the presence of other coordinating groups within the molecule. For example, in 2-(pyridyl)phenylamides, the pyridine nitrogen acts as a powerful directing group, often overriding the directing effect of the amide on the phenyl ring. psu.eduresearchgate.net This leads to selective deprotonation of the pyridine ring. The interplay between different potential DMGs within a molecule allows for fine-tuning of the reactivity and the synthesis of highly substituted aromatic compounds. researchgate.net

Degradation Pathways and Stability Studies

Oxidative Degradation Mechanisms (e.g., Photosensitized Transformations, Endoperoxide Ring-Opening)

The oxidative degradation of N-phenylpropanamides can proceed through various mechanisms, including photosensitized transformations. In the presence of a photosensitizer and light, an initial single-electron transfer (SET) can occur, leading to the formation of a radical cation. acs.org For related N-cyclopropylanilines, this radical cation undergoes rapid ring-opening. acs.org In the case of N-phenylpropanamides, similar oxidative processes can be initiated. researchgate.net

One proposed pathway for the oxidative degradation of related compounds involves the reaction with molecular oxygen to form an endoperoxide intermediate. acs.org This intermediate can then undergo ring-opening and subsequent fragmentation. For instance, the photosensitized oxidation of N-cyclopropylaniline yields 3-hydroxy-N-phenylpropanamide and acetanilide (B955) as major products, suggesting a mechanism involving an endoperoxide. acs.org While direct evidence for this compound is limited, it is plausible that similar oxidative degradation pathways, potentially initiated by photosensitization, could lead to the cleavage of the propanamide chain and modification of the phenyl ring. researchgate.net

Environmental Transformation Processes: Abiotic and Biotic Contributions

The environmental fate of this compound is influenced by both abiotic and biotic degradation processes. encyclopedia.pubrsc.org Abiotic processes include hydrolysis and photolysis. researchgate.net Amide bonds can undergo hydrolysis, although this process is generally slow under neutral environmental pH. encyclopedia.pub Photodegradation, especially in the presence of natural photosensitizers found in surface waters, can be a more significant abiotic degradation pathway. acs.orgrsc.org

Compound List

By-product and Impurity Profiling in Complex Synthetic Routes

The synthesis of this compound, like any chemical manufacturing process, is susceptible to the formation of various by-products and the presence of impurities. A thorough understanding and profiling of these components are critical for ensuring the quality, purity, and consistency of the final product. The nature and quantity of these impurities are intrinsically linked to the chosen synthetic pathway, the purity of starting materials, and the specific reaction conditions employed.

Two primary synthetic strategies are plausible for the production of this compound: the acylation of N-methylaniline with a derivative of 2-methylpropanoic acid, or the N-methylation of N-phenyl-2-methylpropanamide. Each route presents a unique profile of potential by-products and impurities.

Impurities from the Acylation of N-methylaniline

A common and direct method for the synthesis of this compound involves the reaction of N-methylaniline with an activated form of 2-methylpropanoic acid, such as 2-methylpropanoyl chloride. This nucleophilic acyl substitution, while generally efficient, can lead to the formation of several process-related impurities. sparkl.mecognitoedu.orgpearson.com

Unreacted Starting Materials and Reagents: The most straightforward impurities are residual amounts of the starting materials. Inefficient reaction conversion or inadequate purification can result in the presence of N-methylaniline and 2-methylpropanoic acid (or its corresponding acyl chloride) in the final product.

By-products from Side Reactions: Side reactions can introduce structurally related impurities. One potential side reaction, particularly if a Lewis acid catalyst is used, is the Friedel-Crafts acylation of the aromatic ring of N-methylaniline. sigmaaldrich.comresearchgate.netnih.gov This would lead to the formation of regioisomers where the 2-methylpropanoyl group is attached to the phenyl ring, most likely at the ortho and para positions relative to the N-methylamino group. However, the N-methylamino group is an activating group, which could favor this side reaction under certain conditions.

Another potential by-product is the result of over-acylation or other secondary reactions, although these are generally less common under controlled conditions.

Impurities from the N-methylation of N-phenyl-2-methylpropanamide

An alternative synthetic approach is the methylation of N-phenyl-2-methylpropanamide. This route involves the deprotonation of the amide nitrogen followed by reaction with a methylating agent (e.g., methyl iodide, dimethyl sulfate). scientificupdate.comnih.gov

O-Alkylation vs. N-Alkylation: A significant challenge in the alkylation of amides is the competition between N-alkylation and O-alkylation. scientificupdate.com The enolate form of the amide can be alkylated on the oxygen atom, leading to the formation of the isomeric O-methyl imidate, N-(phenyl)-2-methyl-1-methoxypropen-1-amine. The ratio of N- to O-alkylation is highly dependent on factors such as the solvent, counter-ion, and the specific methylating agent used.

Over-methylation: While less likely with secondary amides, there is a possibility of forming quaternary ammonium (B1175870) salts if the reaction conditions are not carefully controlled. rsc.org

Impurities from Starting Materials: The purity of the N-phenyl-2-methylpropanamide starting material is crucial. Any impurities present in this precursor will likely be carried through the synthesis and may even react to form new impurities.

The following table summarizes the potential by-products and impurities in the synthesis of this compound.

| Impurity/By-product Name | Chemical Structure | Likely Origin | Synthetic Route |

| N-methylaniline | C₇H₉N | Unreacted starting material | Acylation of N-methylaniline |

| 2-methylpropanoic acid | C₄H₈O₂ | Unreacted starting material/hydrolysis of acyl chloride | Acylation of N-methylaniline |

| 2-methylpropanoyl chloride | C₄H₇ClO | Unreacted starting material | Acylation of N-methylaniline |

| 4-(N-methyl-2-methylpropanamido)acetophenone | C₁₃H₁₇NO₂ | Friedel-Crafts acylation by-product | Acylation of N-methylaniline |

| 2-(N-methyl-2-methylpropanamido)acetophenone | C₁₃H₁₇NO₂ | Friedel-Crafts acylation by-product | Acylation of N-methylaniline |

| N-phenyl-2-methylpropanamide | C₁₀H₁₃NO | Unreacted starting material | N-methylation of N-phenyl-2-methylpropanamide |

| N-(phenyl)-2-methyl-1-methoxypropen-1-amine | C₁₁H₁₅NO | O-alkylation by-product | N-methylation of N-phenyl-2-methylpropanamide |

Table 1: Potential By-products and Impurities in the Synthesis of this compound

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool in modern computational chemistry for studying the properties of medium-sized organic molecules like N,2-dimethyl-N-phenylpropanamide. researchgate.net DFT methods offer a favorable balance between computational cost and accuracy, enabling detailed investigations into molecular geometry, vibrational modes, electronic characteristics, and spectroscopic properties. researchgate.netnih.gov Calculations are typically performed using a combination of a functional (such as B3LYP or B3PW91) and a basis set (like 6-311+G(d,p)), which provides a robust framework for predicting molecular behavior. researchgate.net

Geometry Optimization and Conformational Preferences

Geometry optimization using DFT is a fundamental step to determine the most stable three-dimensional structure of a molecule by finding the energy minimum on the potential energy surface. arxiv.orgutwente.nl For this compound, the key conformational features are the rotation around the C-N amide bond and the orientation of the phenyl group relative to the propanamide backbone.

Due to resonance, the amide bond (C-N) has a significant double-bond character, which restricts free rotation and enforces a largely planar geometry for the amide group. The primary conformational flexibility arises from the rotation around the N-C(phenyl) and C-C(carbonyl) single bonds. The orientation of the phenyl ring is a balance between steric hindrance from the propanamide chain and electronic effects. In related structures like 2-chloro-N-phenylpropanamide, the phenyl ring is found to be twisted with respect to the propanamide chain, exhibiting a torsion angle of approximately 45 degrees to minimize steric repulsion. A similar twisted conformation would be expected for this compound, further influenced by the presence of the N-methyl and C2-methyl groups.

The presence of the N-methyl group removes the possibility of E/Z isomerism related to an N-H bond, but rotational isomers (atropisomers) can still exist due to hindered rotation around the N-Ar bond, especially if the phenyl ring were more heavily substituted. nih.gov

Table 1: Predicted Key Geometric Parameters for this compound (Based on Analog Data)

| Parameter | Description | Predicted Value/Range (Based on Analogues) | Reference Analogs |

|---|---|---|---|

| C=O Bond Length | Carbonyl double bond | ~1.22-1.24 Å | N-phenylpropanamide researchgate.net |

| Amide C-N Bond Length | Bond between carbonyl carbon and nitrogen | ~1.34-1.38 Å | N-phenylpropanamide researchgate.net |

| N-C(phenyl) Bond Length | Bond between amide nitrogen and phenyl ring | ~1.41-1.43 Å | N-phenylpropanamide researchgate.net |

| C(carbonyl)-N-C(phenyl) Angle | Bond angle around the nitrogen atom | ~118-122° | 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide researchgate.net |

| C(carbonyl)-C(alpha)-N-C(phenyl) Torsion Angle | Defines the twist of the phenyl group | ~40-60° | 2-chloro-N-phenylpropanamide |

Prediction and Assignment of Vibrational Wavenumbers

DFT calculations are highly effective in predicting the vibrational spectra (IR and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which is invaluable for assigning the absorption bands observed in experimental spectra. researchgate.net It is a standard practice to apply a scaling factor to the computed wavenumbers to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. uantwerpen.be

Table 2: Predicted Vibrational Wavenumbers and Assignments for this compound

| Vibrational Mode | Description of Motion | Predicted Wavenumber Range (cm⁻¹) | Reference Analogs |

|---|---|---|---|

| C-H Stretch (Aromatic) | Stretching of C-H bonds on the phenyl ring | 3050-3150 | N-phenylpropanamide researchgate.netresearchgate.net |

| C-H Stretch (Aliphatic) | Stretching of C-H bonds in the methyl and ethyl groups | 2900-3000 | N-phenylpropanamide researchgate.netresearchgate.net |

| C=O Stretch (Amide I) | Stretching of the carbonyl double bond | 1650-1680 | 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide researchgate.net |

| C-N Stretch | Stretching of the amide C-N bond | 1350-1400 | N-phenylpropanamide researchgate.netresearchgate.net |

| C=C Stretch (Aromatic) | In-plane stretching of the phenyl ring | 1450-1600 | N-phenylpropanamide researchgate.netresearchgate.net |

Simulation of NMR Chemical Shifts for Structural Validation

The calculation of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, is a powerful application of DFT for validating molecular structures. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations. rsc.org By computing the ¹H and ¹³C NMR chemical shifts for a proposed structure and comparing them to experimental values, researchers can confirm or revise the assignment of resonances and gain confidence in the determined structure. mdpi.com

DFT-based NMR predictions can accurately distinguish between isomers and conformers, which might be challenging to resolve solely through experimental means. rsc.orgmdpi.com For this compound, calculations would predict the chemical shifts for the aromatic protons, the N-methyl and C2-methyl protons, and the methylene (B1212753) and methyl protons of the propanoyl group, as well as for all carbon atoms in the molecule.

Table 3: Hypothetical ¹³C and ¹H NMR Chemical Shifts for this compound (Predicted via DFT)

| Atom Type | Description | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | References |

|---|---|---|---|---|

| C=O | Amide Carbonyl | ~170-175 | N/A | researchgate.net |

| Aromatic C (Substituted) | Phenyl carbon attached to Nitrogen | ~140-145 | N/A | researchgate.net |

| Aromatic C (ortho, meta, para) | Other phenyl carbons | ~120-130 | ~7.0-7.5 | researchgate.net |

| C(alpha) | Quaternary carbon at position 2 | ~40-45 | N/A | nih.gov |

| N-CH₃ | N-methyl group | ~35-40 | ~3.2-3.4 | nih.gov |

| C2-CH₃ | C2-methyl group | ~20-25 | ~1.2-1.4 | nih.gov |

| CH₂ (propanamide) | Methylene group | ~25-30 | ~2.3-2.6 | researchgate.net |

| CH₃ (propanamide) | Terminal methyl group | ~10-15 | ~1.0-1.2 | researchgate.net |

Analysis of Electronic Structure

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular reactivity, kinetic stability, and electronic transition energies. nih.gov

In molecules like this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is centered on the electron-withdrawing carbonyl group (C=O). rsc.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. nih.gov For related N-phenylpropanamide derivatives, DFT calculations have placed this energy gap in the range of 4.5 to 6.0 eV, indicating a relatively stable molecule. nih.govdntb.gov.ua

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule. researchgate.net It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. ias.ac.in The MEP is color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicating regions of electron deficiency (positive potential), which are attractive to nucleophiles.

For this compound, the MEP surface would show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This identifies it as the primary site for interactions with electrophiles or hydrogen bond donors. Regions of positive potential (blue) would be located around the aromatic protons, while intermediate potentials (green/yellow) would cover the rest of the carbon framework. researchgate.net

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, which helps in understanding its electrostatic potential and reactivity. This analysis provides a numerical value for the electron distribution among the atoms. A thorough search of scientific databases and chemical literature yielded no studies that have calculated the Mulliken atomic charges for the atoms within the this compound structure.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Delocalization

Natural Bond Orbital (NBO) analysis is a critical computational technique used to study the delocalization of electron density, which arises from interactions between filled and vacant orbitals. These interactions, known as hyperconjugation, are fundamental to understanding molecular stability and the nature of chemical bonds. There are currently no available NBO analyses in published literature that detail the hyperconjugative and delocalization effects within this compound.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. Such calculations are vital for understanding the photophysical properties of a compound. To date, no TD-DFT studies have been published for this compound to elucidate its electronic transition properties.

Quantum Chemical Calculations of Molecular Properties

The calculation of various molecular properties using quantum chemistry provides invaluable data for predicting the behavior of a compound under different conditions.

Thermodynamic Variables at Varying Temperatures

Theoretical calculations can determine key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy as a function of temperature. This information is crucial for predicting the spontaneity of reactions and the stability of the compound. However, no computational studies detailing these thermodynamic variables for this compound are available.

Molecular Reactivity Descriptors (Ionization Potential, Electron Affinity, Chemical Hardness, Electrophilicity)

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are used to predict the chemical reactivity and stability of a molecule. These descriptors include ionization potential, electron affinity, chemical hardness, and electrophilicity. A search of the literature found no reports containing calculated values of these reactivity descriptors for this compound.

Intermolecular Interactions and Crystal Packing Simulations

Understanding how molecules interact with each other in the solid state is key to predicting crystal structure and material properties. Computational simulations of crystal packing can reveal the nature and geometry of intermolecular forces, such as hydrogen bonds and van der Waals interactions. There is no published research on the simulation of crystal packing or a detailed analysis of the intermolecular interactions for this compound.

Molecular Modeling for Material Science Applications (e.g., Langmuir-Blodgett Films)

Molecular modeling plays a crucial role in predicting and understanding the behavior of molecules for material science applications. One area of interest is the formation of highly organized thin films, such as Langmuir-Blodgett (LB) films. biolinscientific.com These films are created by transferring a monolayer of molecules from a liquid-air interface onto a solid substrate, allowing for precise control over film thickness and molecular arrangement. biolinscientific.com The properties of LB films are highly dependent on the molecular structure of the constituent compounds. tcichemicals.com

While specific molecular modeling studies on this compound for LB films are not widely documented, research on related, more complex molecules provides significant insights. A notable example involves a porphyrin derivative, zinc(II) 5,10,15,20-tetrakis(2,2-dimethyl-N-phenylpropanamide)porphyrin, which has been investigated for its potential in creating LB films for sensing applications. nih.gov

In this research, molecular modeling was used in conjunction with experimental data from surface pressure-area (π-A) isotherms. nih.gov The computational analysis suggested a relatively flat orientation of the porphyrin rings parallel to the water surface. nih.gov This orientation is critical for the subsequent deposition and functionality of the LB film. The study demonstrated that LB films of this porphyrin compound could be fabricated and used for the solid-state sensing of alkylamines, with the interaction causing a reversible red shift and an increase in the intensity of the Soret band absorbance. nih.gov The rate of this sensing response was found to be influenced by the molecular weight of the alkylamine and the molecular density of the porphyrin within the film. nih.gov

Such studies highlight how molecular modeling can predict the orientation and packing of complex molecules containing the N-phenylpropanamide moiety, which is essential for designing functional materials like chemical sensors based on Langmuir-Blodgett films. nih.gov

In Silico Prediction of Chemical Fate and Pathways

In silico, or computational, methods are increasingly vital for predicting the environmental fate and metabolic pathways of chemical compounds. pensoft.netfrontiersin.org These approaches utilize computer simulations and knowledge-based algorithms to forecast how a molecule might be transformed and where it may accumulate, significantly reducing the need for extensive experimental testing. pensoft.netnih.gov

For this compound, in silico tools can predict its potential degradation pathways and persistence in various environmental compartments. The process generally involves using software that contains databases of known metabolic reactions and expertly curated rules. pensoft.net These systems analyze the chemical structure of a compound to identify "metabolic soft spots"—positions in the molecule that are most likely to undergo transformation. pensoft.net

Table 1: General Approaches for In Silico Chemical Fate Prediction

| Prediction Method | Description | Application |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate molecular structure with chemical properties or biological activity. researchgate.net | Predicts properties like water solubility, soil sorption, and biodegradability. |

| Expert Systems | Knowledge-based software that uses a set of rules derived from known metabolic pathways to predict transformations. pensoft.net | Identifies likely metabolites and degradation products. |

| Machine Learning | Algorithms trained on large datasets of chemical reactions to predict the outcome of biotransformations. frontiersin.org | Enhances the accuracy of metabolite prediction for novel compounds. |

While specific predictive studies on the environmental fate of this compound are not prominent in the literature, the methodologies exist to perform such an analysis. These predictions would be crucial for assessing its potential environmental impact.

Computational Metabolism Prediction (e.g., Cytochrome P450-mediated processes)

A critical aspect of a chemical's fate is its metabolism in biological systems. For many foreign compounds (xenobiotics), the primary site of metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450 (CYP) plays a central role. wikipedia.orgopenanesthesia.org These enzymes catalyze a variety of Phase I reactions, primarily oxidative transformations, to make compounds more water-soluble and easier to excrete. openanesthesia.org

Computational tools can predict the interaction of a compound with CYP enzymes, identifying which specific enzymes are likely to metabolize it and the resulting products. researchgate.net Software platforms like ADMET Predictor™, GLORYx, and BioTransformer are used to forecast these metabolic pathways. frontiersin.org

For this compound, in silico models would predict several potential CYP450-mediated reactions based on its structure:

Aromatic Hydroxylation: The phenyl group is a likely target for hydroxylation, a common reaction catalyzed by CYP enzymes, leading to the formation of phenolic metabolites. wikipedia.org

N-Dealkylation: The N-methyl group could be removed through oxidative dealkylation, another characteristic CYP-mediated reaction. wikipedia.org

Aliphatic Hydroxylation: The propanamide side chain could also undergo hydroxylation, although this is often a secondary site compared to aromatic rings.

Table 2: Predicted Cytochrome P450-Mediated Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Product | Mediating CYP Enzyme (General) |

| Aromatic Hydroxylation | Hydroxylated this compound | CYP1, CYP2, CYP3 families openanesthesia.org |

| N-Dealkylation | 2-methyl-N-phenylpropanamide | CYP3A4, CYP2D6 openanesthesia.org |

| Amide Hydrolysis | N-phenylaniline and 2-methylpropanoic acid | Carboxylesterases (Phase I, non-CYP) pensoft.net |

These computational predictions are invaluable in the early stages of drug discovery and chemical safety assessment, providing crucial insights that can guide further in vitro and in vivo studies. pensoft.netcam.ac.uk The integration of these predictive models helps to identify potentially reactive metabolites and to design molecules with more favorable metabolic profiles. researchgate.net

Research on Derivatives and Analogues of N,2 Dimethyl N Phenylpropanamide

Structure-Reactivity Relationships through Systematic Modifications

The nature of the substituent on the amide nitrogen is a critical determinant of the chemical and biological activity of propanamide compounds. In studies of related complex molecules, such as (−)-cis-N-normetazocine derivatives, the N-substituent plays a pivotal role in modulating interactions with biological targets like opioid receptors. nih.govmdpi.com For instance, replacing the N-methyl group with larger or more hydrophobic groups can alter the compound's conformational flexibility and binding affinity. mdpi.com

Research on benzomorphan-based ligands has shown that an N-phenylpropanamide substituent can result in potent and specific receptor interactions, while replacing the phenyl group with a cyclohexyl ring, or introducing bulkier secondary amide groups, can be detrimental to this affinity. mdpi.com Furthermore, the lack of an amide group in the N-substituent, while increasing flexibility, can be well-tolerated by certain receptors and significantly improve interaction with others. mdpi.com These findings highlight that modifications at the N-position are a powerful tool for fine-tuning the molecule's interactive properties.

Modifications to the phenyl ring of N-phenylpropanamide derivatives can significantly influence their reactivity and receptor interaction profiles. Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring alters the electron density of the entire N-substituent.

In a series of studies on (−)-cis-N-normetazocine ligands featuring an N-phenylpropanamide moiety, the insertion of para-substituents on the phenyl ring was investigated. mdpi.com The results, summarized in the table below, demonstrate that such modifications have a pronounced effect on binding affinity for various opioid receptors.

| Compound | Para-substituent on Phenyl Ring | MOR Affinity (Ki) | DOR Affinity (Ki) | KOR Affinity (Ki) |

|---|---|---|---|---|

| LP1 (Reference) | -H | 0.049 | 0.033 | 7.50 |

| Compound 10 | -F (electron-withdrawing) | 0.28 | 1.10 | 4.80 |

| Compound 11 | -Cl (electron-withdrawing) | 0.18 | 0.38 | 2.90 |

| Compound 12 | -CH3 (electron-donating) | 0.24 | 0.81 | 0.85 |

| Compound 13 | -OCH3 (electron-donating) | 0.21 | 0.55 | 1.60 |

As the data indicates, introducing any substituent in the para position of the phenyl ring generally decreased affinity for MOR and DOR receptors compared to the unsubstituted parent compound (LP1). mdpi.com However, these same substitutions led to a notable improvement in KOR receptor affinity. mdpi.com This demonstrates that the electronic properties of the phenyl ring are a key factor in modulating the selectivity of these compounds. mdpi.com The phenyl group can also participate in electrophilic aromatic substitution reactions, allowing for the creation of a wide array of derivatives.

Steric hindrance on the backbone also plays a role. The gem-dimethyl group at the C2 position, as seen in N,2-dimethyl-N-phenylpropanamide, introduces significant steric bulk. This can influence receptor binding and the conformational preferences of the molecule. In a study on dipeptidyl nitrile inhibitors, a geminal dimethyl substitution at the P1 position resulted in a six-fold decrease in potency, which was attributed to geometric differences in how the molecule could interact with its target enzyme. plos.org These findings underscore the importance of the propanamide backbone's structure and length in defining the chemical and biological activity of its derivatives. nih.govmdpi.com

Synthesis and Characterization of Novel Amide Compounds and Scaffolds

The creation of novel amide compounds and scaffolds related to this compound often involves multi-step synthetic sequences. A common and versatile method for forming the amide bond is the coupling of a carboxylic acid (or its more reactive acyl chloride derivative) with an appropriate amine. nih.gov

For example, the synthesis of (S)-N-(2-Oxo-3-oxetanyl)-3-phenylpropanamide was achieved by reacting 3-phenylpropionyl chloride with (S)-3-amino-β-lactone hydrochloride in the presence of a base like triethylamine (B128534). nih.gov Another powerful technique is the Ugi four-component reaction, which allows for the rapid assembly of complex peptidomimetic structures from an isocyanide, an amine, a carboxylic acid, and an aldehyde. mdpi.com This method was used to generate a library of phenylalanine-containing derivatives by reacting a key isocyanide intermediate with various acids, amines, and aldehydes. mdpi.com

Once synthesized, these novel compounds are rigorously characterized to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained | Example Application |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (1H NMR) and carbons (13C NMR). | Used to confirm the structure of (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide by identifying signals corresponding to specific protons and carbons in the molecule. afjbs.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. | ESI-MS was used to confirm the mass of a novel HIV-1 capsid binder, showing an [M+1]+ peak at m/z 654.70. mdpi.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | The appearance of an amide peak and the absence of amine and carboxylic acid peaks confirmed the formation of novel amide derivatives of ferulic acid. afjbs.com |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid, resolving absolute configuration and molecular packing. | Used to resolve the absolute configuration and molecular packing, which is critical for structure-activity relationship (SAR) studies. |

| Melting Point (Mp) | A physical property used to identify a compound and assess its purity. | The melting point of (S)-N-(2-Oxo-3-oxetanyl)-3-phenylpropionamide was determined to be 104–106 °C. nih.gov |

Incorporation of Propanamide Moiety into Larger Molecular Systems (e.g., Metalloporphyrins)

The propanamide moiety can serve as a functional linker to incorporate the core amide structure into larger, more complex molecular systems, such as metalloporphyrins. Porphyrins are versatile macrocyclic compounds with unique photochemical and photophysical properties that can be tuned through structural modifications at their peripheral positions. nih.gov The incorporation of a metal ion into the porphyrin cavity creates a metalloporphyrin, which can possess catalytic or sensory functions. sohag-univ.edu.egresearchgate.net

The functionalization of porphyrins is typically achieved by attaching substituents to the meso or β-positions of the macrocycle. columbia.edu A propanamide group could be tethered to a porphyrin scaffold, for example, by first synthesizing a porphyrin with an amino or carboxylic acid functional group at a meso-phenyl position. This functionalized porphyrin could then be coupled with a suitable propanamide precursor.

The incorporation of such a substituent would be expected to influence the electronic properties of the metalloporphyrin. The amide group and its associated substituents could alter the electron density distribution within the porphyrin macrocycle, thereby affecting its absorption spectrum, redox potential, and catalytic activity. mdpi.com While direct examples of this compound being attached to a metalloporphyrin are not prominent in the literature, the principles of porphyrin chemistry provide a clear framework for how such a conjugation could be achieved and studied. columbia.edumdpi.com

Advanced Analytical Methodologies in N,2 Dimethyl N Phenylpropanamide Research

Development and Validation of Chromatographic Methods for Purity and Quantitation

The development of a reliable chromatographic method is a prerequisite for the accurate analysis of N,2-dimethyl-N-phenylpropanamide. The goal is to create a procedure that is specific, sensitive, and robust enough to separate the target compound from any process-related impurities, starting materials, or degradation products. synthinkchemicals.com Following development, the method must undergo a thorough validation process to demonstrate its suitability for its intended purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). pharmaguideline.comnih.gov

Method validation is a formal process that verifies the performance of an analytical method. pharmaguideline.com Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). synthinkchemicals.comnih.govchromatographyonline.com Specificity ensures that the signal measured is unequivocally from this compound, without interference from other components. chromatographyonline.com Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a specified range. nih.govchromatographyonline.com Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. pharmaguideline.comnih.govchromatographyonline.com

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak for this compound is well-resolved from impurities and excipients; Peak purity is confirmed. |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. indexcopernicus.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. pharmaguideline.com | For assay: 80-120% of the test concentration. For impurities: From LOQ to 120% of the specification limit. chromatographyonline.com |

| Accuracy | The closeness of test results to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels. | Percent recovery typically within 98.0% to 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (intra-assay precision) and intermediate precision (inter-day/inter-lab) Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity testing and quantification of small molecules like this compound due to its high resolution, sensitivity, and reproducibility. pharmaguideline.com A stability-indicating HPLC method is particularly crucial, as it must be able to resolve the active compound from any potential degradation products that might form under stress conditions (e.g., exposure to acid, base, oxidation, heat, or light). chromatographyonline.com

For a moderately polar compound like this compound, a reversed-phase HPLC method is typically the most suitable approach. This would commonly involve a C18 (octadecyl silica) stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid (like formic acid or phosphoric acid) to ensure sharp peak shapes. nih.govnih.gov Detection is frequently performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the N-phenylpropanamide chromophore exhibits maximum absorbance. nih.gov

The development process involves optimizing various parameters, including the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and injection volume to achieve optimal separation and peak symmetry.

Thin Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and low cost. chemistryhall.com It is widely used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, a chemist can qualitatively track the consumption of reactants and the formation of the product over time. rsc.org

The separation on a TLC plate is governed by the same principles as column chromatography. The choice of eluent (mobile phase), usually a mixture of solvents like hexane (B92381) and ethyl acetate, is critical. reddit.com Different ratios are tested to achieve a good separation between the spots corresponding to the starting materials and the desired amide product. Visualization is often achieved under UV light (254 nm) if the compounds are UV-active, or by staining the plate with a developing agent such as potassium permanganate (B83412) or p-anisaldehyde, followed by heating. rsc.orgrsc.org

Furthermore, TLC can be scaled up to preparative TLC (prep TLC) for the purification of small quantities (milligrams) of the compound. chemistryhall.com By applying the crude product as a band on a thicker TLC plate and developing it, the separated band corresponding to this compound can be physically scraped from the plate, and the pure compound can be extracted from the silica gel. nih.gov

Table 2: Illustrative TLC Monitoring for this compound Synthesis

| Compound | Function | Hypothetical Rf Value (3:1 Hexane:EtOAc) | Observations |

| N-Methylaniline | Starting Material | 0.65 | Spot diminishes over time. |

| 2-Methylpropanoyl chloride | Starting Material | 0.80 | Spot diminishes over time. |

| This compound | Product | 0.45 | New spot appears and increases in intensity. |

Note: Rf (Retardation factor) values are illustrative and depend on exact TLC conditions.

Integration of Analytical Techniques for Comprehensive Characterization (e.g., LC-QTOF-MS/MS)

While HPLC-UV provides quantitative data and information on purity, it offers limited structural information. For unequivocal identification and characterization of this compound and its unknown impurities, the integration of liquid chromatography with mass spectrometry (MS) is essential. ncsu.edu A particularly powerful combination is Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). This hybrid technique couples the separation power of LC with the high mass accuracy and high resolution of a TOF mass analyzer.

The QTOF instrument can provide accurate mass measurements of the protonated molecule ([M+H]⁺), allowing for the determination of the elemental formula of the parent compound and its impurities. In tandem MS (MS/MS) mode, the precursor ion of interest is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond and fragmentations within the N-alkyl and N-aryl groups, providing crucial information for structural elucidation. mdpi.com This level of detailed analysis is critical for identifying process-related impurities or degradation products that may not have available reference standards. ncsu.edu

Table 3: Hypothetical LC-MS/MS Fragmentation Data for this compound

| Ion Type | m/z (Hypothetical) | Proposed Structure / Origin |

| Precursor Ion [M+H]⁺ | 178.123 | C₁₁H₁₆NO⁺ |

| Product Ion 1 | 108.076 | [C₆H₅N(CH₃)H]⁺ - Resulting from cleavage of the amide bond. |

| Product Ion 2 | 71.049 | [CH(CH₃)₂CO]⁺ - Acylium ion from amide bond cleavage. |

| Product Ion 3 | 77.039 | [C₆H₅]⁺ - Phenyl group fragment. |

Note: m/z values are theoretical and for illustrative purposes.

Utilization of this compound and Analogues as Analytical Reference Standards

Analytical reference standards are highly characterized materials of established purity that serve as a benchmark for qualitative and quantitative analysis. aquigenbio.comcalpaclab.comscioninstruments.com A well-characterized batch of this compound, designated as a reference standard, is indispensable for the reliable quality control of the substance. gmpsop.com These standards are used to confirm the identity and determine the concentration of the active ingredient in a sample by comparing the analytical response (e.g., peak area in HPLC) of the sample to that of the standard. alfa-chemistry.com

There are two main types of reference standards:

Primary Standards: These are of the highest purity and are thoroughly characterized. They can often be obtained from official sources like pharmacopoeias (e.g., USP, EP) or can be prepared and extensively tested to confirm their structure and purity. gmpsop.com

Secondary Standards (Working Standards): These are prepared in-house and are characterized by comparing them against the primary standard. They are used for routine quality control testing. gmpsop.com

In the context of this compound research, the pure compound would serve as the primary reference standard for assay determination. Furthermore, any significant process impurities or degradation products that are identified would also need to be synthesized and characterized to serve as their own reference standards. pharmaffiliates.com These impurity standards are crucial for validating the analytical method's ability to separate and quantify these specific components, ensuring that they are controlled within acceptable limits in the final product. alfa-chemistry.compharmaffiliates.com The use of these standards is a critical component of regulatory compliance and ensures the consistency and quality of the chemical product across different batches. aquigenbio.com

Applications in Chemical Research and Development

Utility as Key Synthetic Intermediates in Organic Synthesis

N,2-dimethyl-N-phenylpropanamide serves as a valuable starting material in the synthesis of more complex molecules, particularly heterocyclic compounds. Research has demonstrated its utility as a precursor for creating α-benzotriazolylenamines, which are stable and versatile synthetic intermediates. sigmaaldrich.com

In a notable synthetic route, this compound reacts with benzotriazole (B28993) (BtH), phosphorus oxychloride (POCl₃), and triethylamine (B128534) (NEt₃) in acetonitrile (B52724) (CH₃CN) to produce α-benzotriazolylenamines. sigmaaldrich.com These products are stable analogs of α-chloroenamines, which are generally more reactive and less stable. The benzotriazolyl group can act as a good leaving group in subsequent nucleophilic substitution reactions, making the resulting enamines useful for constructing new carbon-carbon bonds. sigmaaldrich.com For instance, the synthesized α-benzotriazolylenamine can react with phenylethynylzinc chloride, demonstrating its utility in forming more complex aniline (B41778) derivatives. sigmaaldrich.com

The reaction to form the α-benzotriazolylenamine intermediate from this compound (designated as amide 1g in the study) was successful, whereas similar reactions with other amides like N-methyl-2-pyrrolidinone or N,N-dimethylpropionamide did not yield the desired product. sigmaaldrich.com This highlights the specific structural requirements of the starting amide for this transformation.

Synthesis of α-Benzotriazolylenamine from Amide 1g